molecular formula C20H28N2O13 B588375 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 1144040-14-1

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside

Numéro de catalogue: B588375
Numéro CAS: 1144040-14-1
Poids moléculaire: 504.445
Clé InChI: INMOOBMAIAWVBW-MBOHZYJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is (4-nitrophenyl) β-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-α-D-galactopyranoside , reflecting its stereochemical configuration and substituents. Key components include:

  • A β-D-galactopyranose residue linked via a 1→3 glycosidic bond to an α-D-N-acetylgalactosamine (GalNAc) moiety.
  • A para-nitrophenyl (pNP) group attached to the anomeric carbon of GalNAc.

The molecular formula C₂₀H₂₈N₂O₁₃ (molecular weight: 504.44 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis. Notably, the β-configuration of the galactose residue is essential for enzymatic recognition, while the α-linkage of GalNAc mirrors natural mucin-type O-glycans.

Table 1: Molecular Descriptors

Property Value
Molecular Formula C₂₀H₂₈N₂O₁₃
Molecular Weight 504.44 g/mol
CAS Number 59837-14-8
Glycosidic Bonds β(1→3) galactose, α-GalNAc-pNP

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray crystallography (PDB: 3M3C, 3M3E) resolved the compound’s structure at 2.0–2.1 Å resolution , revealing key conformational features:

  • Galactose-GalNAc Orientation : The β(1→3) linkage adopts a staggered conformation, with dihedral angles Φ (C1-O-C3'-C2') = −60° and Ψ (O-C3'-C2'-C1) = 120°, minimizing steric clashes.
  • pNP Group Geometry : The nitrophenyl ring forms a 45° angle relative to the GalNAc plane, optimizing π-stacking interactions in lectin binding sites.
  • Hydrogen-Bond Network : The GalNAc acetamido group hydrogen-bonds with the galactose 4-OH (2.8 Å), stabilizing the disaccharide core.

Table 2: Crystallographic Data

Parameter 3M3C 3M3E
Space Group P 21 21 21 P 1 21 1
Unit Cell (Å) 60.59 × 62.42 × 96.07 56.82 × 53.24 × 103.40
Resolution (Å) 2.0 2.1
Rwork/Rfree 0.188/0.221 0.206/0.257

These studies highlight the compound’s structural mimicry of the Thomsen-Friedenreich antigen (Galβ1-3GalNAcα-Ser/Thr) , explaining its utility in probing lectin-carbohydrate interactions.

NMR Spectroscopy for Glycosidic Bond Configuration Verification

¹H and ¹³C NMR spectra (500 MHz, D₂O) confirmed the anomeric configurations and glycosidic linkages:

  • GalNAc α-Anomeric Proton : δ 5.30 ppm (J = 3.4 Hz), characteristic of axial α-linkage.
  • Galactose β-Anomeric Proton : δ 4.50 ppm (J = 7.8 Hz), indicating equatorial β-configuration.
  • Acetamido Group : δ 2.03 ppm (singlet, 3H) for the methyl protons.

Table 3: Key NMR Assignments

Proton/Group Chemical Shift (δ, ppm) Multiplicity
GalNAc H1 5.30 d (J=3.4 Hz)
Gal H1 4.50 d (J=7.8 Hz)
pNP aromatic H 8.20–7.60 m
Acetamido CH₃ 2.03 s

NOESY correlations between GalNAc H1 and galactose H4 (δ 3.90 ppm) validated the β(1→3) linkage.

Comparative Analysis with Native O-Linked Glycan Structures

The compound’s disaccharide core (Galβ1-3GalNAc ) replicates the core 1 O-glycan structure (Galβ1-3GalNAcα-Ser/Thr), a precursor to mucin-type glycans. Key comparisons include:

Structural Similarities :

  • Glycosidic Linkage : Both feature β(1→3) galactose and α-GalNAc configurations.
  • Acetamido Group : Preserved in GalNAc, critical for enzyme recognition (e.g., GH31 α-N-acetylgalactosaminidases).

Functional Differences :

  • Chromogenic pNP Group : Replaces the peptide backbone, enabling spectrophotometric detection (λmax = 400 nm upon hydrolysis).
  • Reduced Steric Hindrance : Absence of the peptide permits broader enzyme accessibility, unlike native glycoproteins.

Table 4: Comparison with Core 1 O-Glycan

Feature Native Core 1 Synthetic Analog
Anomeric Linkage α-GalNAc-Ser/Thr α-GalNAc-pNP
Detection Method Mass spectrometry UV-Vis (pNP release)
Enzymatic Substrates GH27, GH101 GH31, GH109

This structural fidelity enables its use in high-throughput assays for glycosidases involved in O-glycan processing.

Propriétés

IUPAC Name

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-MBOHZYJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858191
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144040-14-1
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144040-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside (referred to as 4NP-GalNAc hereafter) is a glycoside compound that has garnered attention for its biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores the compound's biochemical properties, enzymatic interactions, and relevant case studies.

  • Chemical Name : 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-α-D-galactopyranosyl-α-D-galactopyranoside
  • CAS Number : 125455-64-3
  • Molecular Formula : C22H31N3O13
  • Molecular Weight : 505.49 g/mol

Enzymatic Activity

4NP-GalNAc serves primarily as a substrate for various glycosidases, particularly those involved in the hydrolysis of glycosidic bonds. The compound has been studied for its interaction with specific enzymes, which are critical in glycan metabolism and can influence cellular processes.

Table 1: Enzymatic Activity of 4NP-GalNAc

Enzyme TypeSubstrate UsedSpecific Activity (U/mg) ± SD
β-Hexosaminidase D4NP-GalNAc422 ± 17
β-Galactosidase4NP-GalNAc417 ± 17
α-N-acetylgalactosaminidase4NP-GalNAc135.3 ± 5.5

The above table summarizes the specific activities of various enzymes when utilizing 4NP-GalNAc as a substrate. The high activity levels suggest that this compound is an effective substrate for these enzymes, indicating its potential utility in biochemical assays and therapeutic applications.

Mechanistic Studies

Research has indicated that the enzymatic cleavage of the glycosidic bond in compounds like 4NP-GalNAc involves a two-step mechanism. This includes the formation of an oxazoline intermediate followed by hydrolysis, which retains the stereochemistry of the resulting monosaccharides. This mechanism has been elucidated through kinetic studies using synthetic substrates similar to 4NP-GalNAc, revealing insights into enzyme specificity and catalysis .

Case Studies and Applications

  • Cancer Research : In studies focusing on cancer metabolism, it was found that compounds like 4NP-GalNAc can influence tumor cell behavior by modulating glycan structures on cell surfaces. These changes can affect cell signaling pathways involved in proliferation and metastasis .
  • Enzyme Engineering : The substrate specificity of engineered glycosidases has been tested using 4NP-GalNAc to explore potential applications in biocatalysis for drug synthesis. The ability to manipulate enzyme activity through substrate design has implications for developing targeted therapies .
  • Diagnostic Applications : The compound has also been investigated for its use in diagnostic assays where specific enzyme activities are measured. Its chromogenic properties allow for easy detection and quantification in laboratory settings .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations: Nitrophenyl Isomers

  • 2-Nitrophenyl Analogue: The ortho-nitrophenyl derivative (2-nitrophenyl 2-acetamido-3-O-α-D-galactopyranosyl-α-D-galactopyranoside) exhibits distinct physicochemical properties due to steric and electronic effects. reports a lower melting point (118°C vs. 129°C) and reduced optical rotation ([α]D = -12.0 vs. -27.8°) compared to the para-isomer. The TLC mobility (RF = 0.40 vs. 0.69 in heptane/acetone 3:7) also reflects differences in polarity .
Property 4-Nitrophenyl Derivative 2-Nitrophenyl Derivative
Melting Point (°C) 129 118
[α]D (c in CHCl3) -27.8 (0.50) -12.0 (0.55)
TLC RF (Heptane/Acetone 3:7) 0.69 0.40

Glycosidic Linkage and Protecting Groups

  • 6-O-β-D-Galactopyranosyl Derivative: describes a compound with a 6-O-β-D-galactopyranosyl linkage instead of 3-O-α-D. This structural change alters solubility and enzymatic recognition. The 6-O-linked analogue requires benzylidene protection during synthesis, complicating purification .
  • 3-O-Sulfo Derivatives :
    Compounds 22 and 23 in incorporate sulfated or silylated groups (e.g., 3-O-sulfo and tert-butyldiphenylsilyl). These modifications enhance hydrophilicity (for sulfo derivatives) or steric bulk (for silylated derivatives), impacting substrate specificity in enzymatic assays .

Functional Group Modifications

  • Trifluoroacetamido vs. Acetamido: highlights a derivative where the 2-acetamido group is replaced with trifluoroacetamido. This substitution increases electronegativity, altering NMR chemical shifts (e.g., δ 169.1 ppm for trifluoroacetamido vs.
  • Acetylated vs. Deprotected Forms :
    The acetylated precursor in (m.p. 129°C) is less polar than its deprotected form, which is critical for solubility in organic reaction media. Deprotection shifts NMR signals (e.g., loss of acetyl peaks at δ 2.16–2.00 ppm) and increases reactivity toward glycosidases .

Enzymatic Substrate Specificity

The 4-nitrophenyl group’s strong chromogenic properties make this compound superior to analogues like the propargyl derivatives in (compounds 26–27), which require click chemistry for detection. However, sulfo-modified derivatives (e.g., compound 23) are more water-soluble, enabling assays in aqueous buffers .

Q & A

Q. What is the structural significance of the nitrophenyl group in this compound, and how does it facilitate enzyme activity assays?

The nitrophenyl group acts as a chromogenic reporter. Upon enzymatic hydrolysis (e.g., by α-galactosidase), the glycosidic bond is cleaved, releasing p-nitrophenol, which exhibits a yellow color under alkaline conditions. This allows spectrophotometric quantification of enzyme activity at 400–410 nm . The compound’s structure includes a 2-acetamido-2-deoxy group and α-D-galactopyranosyl linkage, mimicking natural glycosphingolipids, making it a substrate analog for studying enzyme specificity .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis involves:

  • Stepwise acetylation : Protection of hydroxyl groups using acetyl chloride to prevent unwanted side reactions .
  • Glycosylation : Regioselective coupling of galactopyranosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl chloride) to the acceptor sugar under phase-transfer conditions (e.g., TBAHS as a catalyst) .
  • Deprotection : Removal of acetyl groups via alkaline hydrolysis (e.g., NaOMe in methanol) . Purification is achieved using column chromatography (heptane/acetone gradients), with TLC monitoring (RF values ~0.40–0.52) .

Q. How is this compound characterized post-synthesis?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkages and acetylation patterns (e.g., δ ~5.40 ppm for H-1 of galactose; δ ~170 ppm for acetyl carbonyls) .
  • Optical rotation : Specific rotation values (e.g., [α]²⁵D = -12.0 to -36.2) validate stereochemical integrity .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M + Na]⁺ at m/z 779.2123) .

Advanced Questions

Q. How can regioselectivity challenges in glycosylation steps be addressed during synthesis?

Regioselectivity is influenced by:

  • Protecting group strategy : Temporary groups (e.g., benzylidene) direct glycosylation to specific hydroxyls .
  • Catalyst choice : TBAHS enhances interfacial reactivity in biphasic systems, favoring α- or β-anomer formation .
  • Solvent polarity : Low-polarity solvents (e.g., DCM) favor SN2 mechanisms, improving stereochemical control . Contradictions in reported yields (e.g., 44% vs. 45% for similar steps ) suggest optimizing donor-acceptor ratios or reaction time.

Q. How do pH and substrate modifications impact enzymatic hydrolysis kinetics?

  • pH dependence : Maximal α-galactosidase activity occurs at pH 4.0 due to protonation of catalytic residues, but alkaline conditions (pH >10) stabilize the liberated p-nitrophenol for detection .
  • Substrate engineering : Introducing fucosyl branches (e.g., 2-O-α-L-fucopyranosyl derivatives) alters enzyme binding affinity, enabling studies on lectin specificity . Kinetic parameters (Km, Vmax) are quantified via Michaelis-Menten plots under controlled buffer conditions.

Q. How can NMR spectral overlaps complicate structural analysis, and what resolution strategies are recommended?

Overlapping signals (e.g., H-3 and H-4 protons in galactose) arise from similar chemical environments. Solutions include:

  • 2D NMR : HSQC and COSY correlate proton-carbon couplings to resolve ambiguities .
  • Isotopic labeling : ¹³C-enriched sugars simplify assignment in complex glycans .
  • Temperature variation : Elevated temps reduce signal broadening in crowded regions .

Methodological Recommendations

  • Synthesis : Prioritize orthogonal protection schemes to minimize side reactions. Validate intermediates via TLC and HRMS .
  • Enzyme assays : Pre-incubate substrates at assay pH to avoid pH-induced denaturation. Use pKa-adjusted buffers (e.g., citrate-phosphate) for kinetic studies .
  • Data interpretation : Cross-reference optical rotation and NMR data with crystallographic databases (e.g., Cambridge Structural Database) to resolve stereochemical conflicts .

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